molecular formula C19H19N3O2 B2474338 Ethyl 5-cyano-2-phenyl-6-(1-pyrrolidinyl)nicotinate CAS No. 477866-02-7

Ethyl 5-cyano-2-phenyl-6-(1-pyrrolidinyl)nicotinate

Cat. No.: B2474338
CAS No.: 477866-02-7
M. Wt: 321.38
InChI Key: GFUDANSRLIMMGG-UHFFFAOYSA-N
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Description

Ethyl 5-cyano-2-phenyl-6-(1-pyrrolidinyl)nicotinate is a complex organic compound with a molecular formula of C19H19N3O2 It is characterized by the presence of a cyano group, a phenyl ring, and a pyrrolidinyl group attached to a nicotinate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-cyano-2-phenyl-6-(1-pyrrolidinyl)nicotinate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Nicotinate Backbone: Starting with a nicotinic acid derivative, the esterification reaction is carried out using ethanol and an acid catalyst to form ethyl nicotinate.

    Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction using a suitable cyanide source, such as sodium cyanide, under basic conditions.

    Attachment of the Phenyl Ring: The phenyl ring is introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.

    Incorporation of the Pyrrolidinyl Group: The pyrrolidinyl group is added via a nucleophilic substitution reaction using pyrrolidine and a suitable leaving group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or an aldehyde.

    Substitution: The pyrrolidinyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Amines or aldehydes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-cyano-2-phenyl-6-(1-pyrrolidinyl)nicotinate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ethyl 5-cyano-2-phenyl-6-(1-pyrrolidinyl)nicotinate involves its interaction with specific molecular targets. For instance, it may act as an inhibitor or activator of certain enzymes or receptors. The cyano group and the pyrrolidinyl moiety play crucial roles in binding to the active sites of these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

    Ethyl 5-cyano-2-phenyl-6-(1-piperidinyl)nicotinate: Similar structure but with a piperidinyl group instead of a pyrrolidinyl group.

    Ethyl 5-cyano-2-phenyl-6-(1-morpholinyl)nicotinate: Contains a morpholinyl group instead of a pyrrolidinyl group.

Uniqueness: Ethyl 5-cyano-2-phenyl-6-(1-pyrrolidinyl)nicotinate is unique due to the presence of the pyrrolidinyl group, which imparts specific steric and electronic properties. This uniqueness can influence its binding affinity and selectivity towards certain molecular targets, making it a valuable compound in medicinal chemistry and other research areas.

Properties

IUPAC Name

ethyl 5-cyano-2-phenyl-6-pyrrolidin-1-ylpyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-2-24-19(23)16-12-15(13-20)18(22-10-6-7-11-22)21-17(16)14-8-4-3-5-9-14/h3-5,8-9,12H,2,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFUDANSRLIMMGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C(=C1)C#N)N2CCCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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